

In Vivo Application of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Detailed Guide

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Compound of Interest

Compound Name: *sEH inhibitor-1*

Cat. No.: *B15573391*

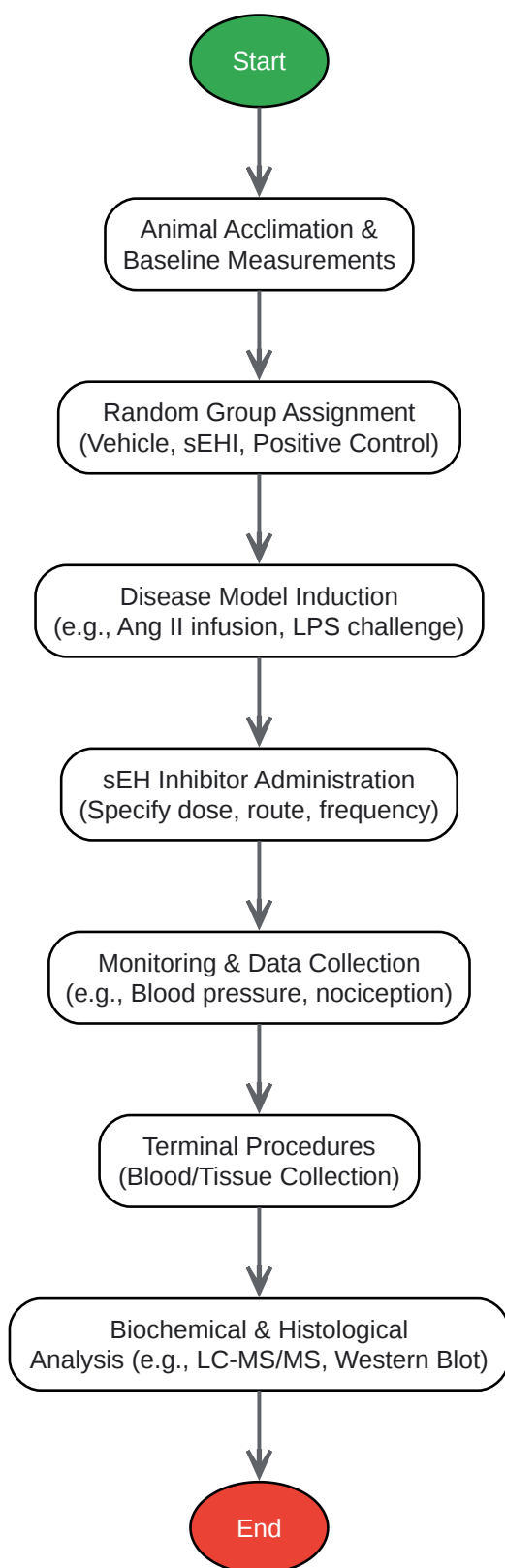
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This document provides detailed application notes and protocols for the in vivo use of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents with anti-inflammatory, antihypertensive, analgesic, and cardioprotective properties.[1][2][3][4] By inhibiting the sEH enzyme, these compounds prevent the degradation of beneficial epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), thereby potentiating their protective effects.[2]

Mechanism of Action: The sEH Signaling Pathway

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. It metabolizes EETs, which are generated from arachidonic acid by cytochrome P450 (CYP450) enzymes, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties. By blocking sEH, inhibitors increase the bioavailability of EETs, leading to enhanced downstream signaling and therapeutic benefits.



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References

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